Tadalafil

Phosphodiesterase Enzyme Selectivity Pharmacology

Tadalafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor with a distinct tetrahydro-β-carboline chemical scaffold. Unlike other clinically available PDE5 inhibitors such as sildenafil and vardenafil, which are pyrazolopyrimidinone derivatives, tadalafil exhibits a markedly different PDE subtype selectivity profile.

Molecular Formula C22H19N3O4
Molecular Weight 389.4 g/mol
CAS No. 171596-29-5
Cat. No. B1681874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTadalafil
CAS171596-29-5
SynonymsCialis
IC 351
IC-351
IC351
Pyrazino(1',2':1,6)pyrido(3,4-b)indole-1,4-dione, 6-(1,3- benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methyl-, (6R,12aR)-
tadalafil
Molecular FormulaC22H19N3O4
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
InChIInChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m1/s1
InChIKeyWOXKDUGGOYFFRN-IIBYNOLFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
Solubility3.2 [ug/mL] (The mean of the results at pH 7.4)
Practically insoluble in water
In water, 220 mg/L at 25 °C /Estimated/
2.50e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tadalafil (CAS 171596-29-5) Procurement Guide: PDE5 Inhibitor for Research and Industrial Applications


Tadalafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor with a distinct tetrahydro-β-carboline chemical scaffold [1]. Unlike other clinically available PDE5 inhibitors such as sildenafil and vardenafil, which are pyrazolopyrimidinone derivatives, tadalafil exhibits a markedly different PDE subtype selectivity profile [1]. It demonstrates an extended plasma half-life (t1/2) of approximately 17.5 hours, enabling a prolonged therapeutic window of up to 36 hours post-dose [2]. The compound's biological activity is stereospecific, with the cis-(6R,12aR) enantiomer being the pharmacologically active form [1].

Critical Considerations for Tadalafil (CAS 171596-29-5) Selection: Why PDE5 Inhibitors Are Not Interchangeable


While sildenafil, vardenafil, avanafil, and tadalafil all inhibit PDE5, their distinct molecular structures result in profound differences in enzyme selectivity profiles, pharmacokinetic parameters, and clinical utility [1]. These differences translate into variations in side effect profiles, dosing frequency requirements, and suitability for specific research models or therapeutic applications [2]. Consequently, substituting one PDE5 inhibitor for another without careful consideration of these quantitative distinctions can introduce significant experimental variability or alter therapeutic outcomes. The evidence presented below quantifies these critical differentiators.

Quantitative Evidence for Tadalafil (CAS 171596-29-5) Differentiation vs. In-Class Comparators


Superior PDE6 Selectivity: Reduced Potential for Visual Disturbances vs. Sildenafil

Tadalafil exhibits significantly higher selectivity for PDE5 over the retinal enzyme PDE6 compared to sildenafil and vardenafil [1]. This reduced cross-reactivity with PDE6, the enzyme responsible for phototransduction in the retina, is associated with a markedly lower incidence of visual side effects, such as cyanopsia (blue-tinted vision) [2].

Phosphodiesterase Enzyme Selectivity Pharmacology

Markedly Extended Half-Life: Enabling Once-Daily Dosing vs. Sildenafil's 4-5 Hour Window

Tadalafil possesses a plasma half-life of approximately 17.5 hours, substantially longer than sildenafil (~4 hours) and vardenafil (~4 hours) [1]. This pharmacokinetic property allows for a 36-hour window of clinical efficacy, enabling once-daily dosing and greater spontaneity compared to the on-demand dosing required for shorter-acting agents [2].

Pharmacokinetics Half-life Drug Development

Unique PDE11 Inhibition Profile: Divergent Effects on Steroidogenesis vs. Sildenafil

Unlike sildenafil, which has minimal activity against PDE11 (selectivity ratio of 4,875), tadalafil is a relatively potent inhibitor of PDE11, exhibiting a selectivity ratio of only 5-25 fold [1]. This cross-reactivity results in measurable, albeit modest, effects on steroidogenesis, specifically a reduction in cortisol levels [2].

Phosphodiesterase Endocrinology Steroidogenesis

Comparable In Vitro Potency: Distinct Molecular Scaffold Yields Similar PDE5 Inhibition

Despite its distinct tetrahydro-β-carboline structure, tadalafil exhibits PDE5 inhibitory potency comparable to sildenafil in cell-free assays, with reported IC50 values ranging from 1.8 nM to 6.74 nM [1]. This demonstrates that high PDE5 affinity can be achieved through a chemotype entirely different from the pyrazolopyrimidinone core of sildenafil and vardenafil [2].

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Optimal Research and Industrial Applications for Tadalafil (CAS 171596-29-5)


Chronic In Vivo Models of Erectile Dysfunction and Pulmonary Arterial Hypertension

Tadalafil's extended 17.5-hour half-life makes it the PDE5 inhibitor of choice for chronic dosing regimens in animal models. It enables once-daily oral administration, reducing handling stress and ensuring sustained target engagement over the study period, unlike sildenafil or vardenafil which require multiple daily doses [1].

Ocular and Retinal Research Requiring PDE6-Avoidant Pharmacology

For studies investigating ocular physiology, neuroprotection in the retina, or any application where PDE6 inhibition is a confounding variable, tadalafil is the preferred PDE5 inhibitor due to its 780-fold selectivity over PDE6. This contrasts sharply with sildenafil's 10-fold selectivity and reduces the risk of off-target visual effects [1].

Steroidogenesis and Adrenal Gland Research Leveraging PDE11 Inhibition

Researchers investigating the role of PDE11 in steroid hormone biosynthesis should consider tadalafil as a pharmacological tool. Its relatively low 25-fold selectivity for PDE5 over PDE11 allows for modulation of this pathway, which is not possible with sildenafil (4,875-fold selectivity) [1].

Medicinal Chemistry Programs for PDE5 Inhibitor Scaffold Diversification

Tadalafil serves as a crucial reference compound for any SAR or lead optimization campaign aiming to move beyond the pyrazolopyrimidinone chemotype of sildenafil. Its distinct tetrahydro-β-carboline core demonstrates a viable alternative for achieving high PDE5 potency and unique selectivity profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tadalafil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.